6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide
Description
This compound is a brominated quinazolinone derivative featuring a sulfanylidene (C=S) group at position 2 and a hexanamide chain substituted with a 3-methylbutyl group at position 3 of the quinazolinone core. The 3-methylbutyl side chain may influence lipophilicity and bioavailability, while the sulfanylidene group could modulate electronic properties and hydrogen-bonding interactions .
Properties
CAS No. |
422288-13-9 |
|---|---|
Molecular Formula |
C19H26BrN3O2S |
Molecular Weight |
440.4 |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide |
InChI |
InChI=1S/C19H26BrN3O2S/c1-13(2)9-10-21-17(24)6-4-3-5-11-23-18(25)15-12-14(20)7-8-16(15)22-19(23)26/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,21,24)(H,22,26) |
InChI Key |
STYQQTVHFIJQHK-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide is a synthetic compound belonging to the quinazolinone family, which has garnered attention due to its potential biological activities. Quinazolinone derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing data from various studies and sources.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 436.4 g/mol. The compound features a complex structure that includes:
- A quinazolinone core with a bromo substituent
- A sulfanylidene group which enhances its reactivity
- An N-(3-methylbutyl) side chain that may influence its biological interactions
Anticancer Properties
Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer activity. The mechanism often involves the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD biosynthesis. Inhibition of NAMPT can lead to cytotoxic effects in various cancer cell lines, making these compounds promising candidates for cancer therapy.
Case Study:
A study on related quinazolinone derivatives demonstrated their efficacy against breast cancer cell lines, showing IC50 values in the micromolar range. The presence of the bromo and sulfanylidene groups in the structure was found to enhance the inhibitory effects compared to non-substituted analogs.
Antimicrobial Activity
Quinazolinone derivatives have also been reported to possess antimicrobial properties. The specific compound's structural features may enhance its ability to interact with microbial enzymes or receptors, leading to growth inhibition.
Research Findings:
A comparative study highlighted that compounds with similar structures exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromo group was noted to be pivotal in enhancing antibacterial efficacy.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition: Targeting enzymes like NAMPT involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction: Potential binding to specific receptors that modulate cellular responses, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in microbial cells, contributing to antimicrobial effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(7-Bromo-2-methylquinazoline) | Bromo-substituted quinazoline core | Anticancer activity |
| 2-(6-Bromoquinazoline) | Quinazoline ring with various substitutions | Antimicrobial properties |
| 4-Aminoquinazoline Derivatives | Similar bicyclic structure | Inhibitory effects on kinases |
This table illustrates how structural modifications can influence the biological activities of quinazolinone derivatives, highlighting the unique potential of 6-(6-bromo-4-oxo-2-sulfanylidene).
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Quinazolinone Family
3-Benzyl-6-Bromo-2-Phenylquinazolin-4(3H)-One (Compound 2c)
- Structure: Similar brominated quinazolinone core but lacks the sulfanylidene group and hexanamide chain. Instead, it has a benzyl group at position 3 and a phenyl substituent at position 2.
- Synthesis: Prepared via microwave-assisted condensation of 2-amino-N-benzyl-5-bromobenzamide with benzaldehyde, followed by purification using flash chromatography .
- Key Differences : The absence of the sulfanylidene group and alkylamide chain likely reduces its ability to form thiol-mediated interactions, limiting its utility in enzyme inhibition compared to the target compound.
6-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide
- Structure : Nearly identical to the target compound but substitutes the 3-methylbutyl group with a pyridin-2-ylmethyl moiety.
- However, the 3-methylbutyl group in the target compound likely confers greater lipophilicity, improving membrane permeability .
Bioactive Quinazolinone Derivatives
6-Bromo-2-(2-(4-N,N-Dimethylaminobenzylidene)hydrazinyl)methyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one (Compound 6b)
- Activity : Demonstrated superior anti-inflammatory activity compared to phenyl butazone in NSAID evaluations. The hydrazinylmethyl and naphthalenyl groups contribute to its potency .
- Comparison : Unlike the target compound, 6b lacks the sulfanylidene group and hexanamide chain, suggesting divergent mechanisms of action. The target compound’s sulfanylidene group may enable covalent binding to cysteine residues in enzymes, a feature absent in 6b.
Hexanamide-Based Analogues
6-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-N-((tetrahydro-2H-pyran-2-yl)oxy)hexanamide (Compound 18)
- Structure: Shares a hexanamide backbone but incorporates a naphthoquinone moiety instead of a quinazolinone core.
- Application: Designed as a histone deacetylase (HDAC) inhibitor for Alzheimer’s disease. The quinone substructure enables redox cycling, which may induce oxidative stress in pathological cells .
- Contrast: The target compound’s bromoquinazolinone core is more chemically stable than the labile quinone in Compound 18, suggesting better pharmacokinetic profiles.
Physicochemical Comparison
| Property | Target Compound | Compound 2c | Compound 6b | Compound 18 |
|---|---|---|---|---|
| Molecular Weight | ~480 g/mol | ~409 g/mol | ~470 g/mol | ~430 g/mol |
| Lipophilicity (LogP) | High (3-methylbutyl) | Moderate (benzyl) | Moderate | Low (polar groups) |
| Key Functional Groups | C=S, Br, hexanamide | Br, benzyl | Br, hydrazine | Quinone, hexanamide |
| Bioactivity | Potential enzyme inhibitor | Anti-inflammatory | NSAID | HDAC inhibitor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
